molecular formula C20H22N2O6S B11242911 Methyl 3-({[7-methyl-5-(methylsulfonyl)-2,3,4,5-tetrahydro-1,5-benzoxazepin-2-yl]carbonyl}amino)benzoate

Methyl 3-({[7-methyl-5-(methylsulfonyl)-2,3,4,5-tetrahydro-1,5-benzoxazepin-2-yl]carbonyl}amino)benzoate

Cat. No.: B11242911
M. Wt: 418.5 g/mol
InChI Key: MSWIOOSNDNNVFP-UHFFFAOYSA-N
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Description

Methyl 3-({[7-methyl-5-(methylsulfonyl)-2,3,4,5-tetrahydro-1,5-benzoxazepin-2-yl]carbonyl}amino)benzoate is a complex organic compound with a unique structure that includes a benzoxazepine ring, a benzoate ester, and a sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-({[7-methyl-5-(methylsulfonyl)-2,3,4,5-tetrahydro-1,5-benzoxazepin-2-yl]carbonyl}amino)benzoate typically involves multiple steps, starting with the preparation of the benzoxazepine core This can be achieved through a cyclization reaction involving an appropriate precursor, such as an ortho-aminophenol derivative and a suitable electrophileThe final step involves esterification to form the benzoate ester, which can be achieved using standard esterification techniques with methanol and an acid catalyst .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization and sulfonylation steps, as well as the implementation of efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-({[7-methyl-5-(methylsulfonyl)-2,3,4,5-tetrahydro-1,5-benzoxazepin-2-yl]carbonyl}amino)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Conditions typically involve the use of strong acids or bases, depending on the specific substitution reaction.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted aromatic compounds, depending on the specific substituent introduced.

Scientific Research Applications

Mechanism of Action

The mechanism of action of Methyl 3-({[7-methyl-5-(methylsulfonyl)-2,3,4,5-tetrahydro-1,5-benzoxazepin-2-yl]carbonyl}amino)benzoate is not fully understood, but it is believed to involve interactions with specific molecular targets, such as enzymes or receptors. The sulfonyl group may play a role in modulating the compound’s activity by influencing its binding affinity to these targets. Additionally, the benzoxazepine ring may contribute to the compound’s overall stability and bioavailability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-({[7-methyl-5-(methylsulfonyl)-2,3,4,5-tetrahydro-1,5-benzoxazepin-2-yl]carbonyl}amino)benzoate is unique due to the presence of the benzoxazepine ring, which imparts distinct chemical and biological properties. This ring structure can enhance the compound’s stability, bioavailability, and potential interactions with biological targets, making it a valuable compound for further research and development.

Properties

Molecular Formula

C20H22N2O6S

Molecular Weight

418.5 g/mol

IUPAC Name

methyl 3-[(7-methyl-5-methylsulfonyl-3,4-dihydro-2H-1,5-benzoxazepine-2-carbonyl)amino]benzoate

InChI

InChI=1S/C20H22N2O6S/c1-13-7-8-17-16(11-13)22(29(3,25)26)10-9-18(28-17)19(23)21-15-6-4-5-14(12-15)20(24)27-2/h4-8,11-12,18H,9-10H2,1-3H3,(H,21,23)

InChI Key

MSWIOOSNDNNVFP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OC(CCN2S(=O)(=O)C)C(=O)NC3=CC=CC(=C3)C(=O)OC

Origin of Product

United States

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